ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate

Palladium-catalyzed cross-coupling C–Br bond activation Benzimidazole diversification

Medicinal chemistry teams often need a benzimidazole scaffold with two orthogonal handles for library synthesis, but non-halogenated or mono-functional analogs force inefficient workarounds. Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate provides a C5-Br handle for Pd-catalyzed cross-coupling and a C2-COOEt ester for late-stage hydrolysis/amidation. • C5-Br enables Suzuki/Buchwald-Hartwig coupling at 40-80°C for rapid diversification • C2-ethyl ester remains intact during coupling; hydrolyze to acid or amidate for SAR • Confirmed regiochemistry supports reliable synthesis of isotope-labeled standards

Molecular Formula C10H9BrN2O2
Molecular Weight 269.098
CAS No. 144167-50-0
Cat. No. B587502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate
CAS144167-50-0
Molecular FormulaC10H9BrN2O2
Molecular Weight269.098
Structural Identifiers
SMILESCCOC(=O)C1=NC2=C(N1)C=C(C=C2)Br
InChIInChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-12-7-4-3-6(11)5-8(7)13-9/h3-5H,2H2,1H3,(H,12,13)
InChIKeyRATPYWQBBAFDQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Bromo-1H-benzo[d]imidazole-2-carboxylate: Overview for Medicinal Chemistry & Agrochemical Synthesis


Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate (CAS 144167-50-0; also indexed as ethyl 6-bromo-1H-benzimidazole-2-carboxylate) is a dual-functionalized benzimidazole building block featuring a C5-bromo substituent and a C2-ethyl carboxylate ester . It belongs to the broader class of 2-carboxylate-substituted benzimidazoles, which are privileged scaffolds in kinase inhibitor and antiviral research [1]. The molecule possesses two orthogonal reactive handles: the aryl bromide enables Pd-catalyzed cross-coupling diversification, while the ethyl ester serves as a masked carboxylic acid or can be transformed into amides, alcohols, or heterocycles [2]. This dual reactivity profile positions the compound as a strategic intermediate for parallel library synthesis, a capability absent in non-halogenated or solely carboxylate-bearing benzimidazole analogs.

Ethyl 5-Bromo-1H-benzo[d]imidazole-2-carboxylate: Why It Cannot Be Replaced


Generic substitution fails because the C5-bromo substituent and the ethyl ester group are not interchangeable passive spectators; they dictate both the synthetic sequence and the physicochemical properties of downstream products. Replacing the 5-bromo with hydrogen (ethyl 1H-benzo[d]imidazole-2-carboxylate) eliminates the only aryl halide handle for cross-coupling, forcing reliance on less efficient C–H activation strategies [1]. Substituting with a 5-chloro analog reduces oxidative addition reactivity toward Pd(0) catalysts, as the C–Br bond (bond dissociation energy ~281 kJ/mol) is significantly more labile than the C–Cl bond (~327 kJ/mol), which directly impacts coupling yields under mild conditions [2]. Switching from ethyl ester to methyl ester alters the hydrolysis rate and transesterification compatibility, while the free carboxylic acid introduces solubility challenges in organic reaction media and unprotected acid liability during multi-step sequences . These factors collectively make the title compound a non-fungible intermediate whose substitution requires re-optimization of entire synthetic routes.

Ethyl 5-Bromo-1H-benzo[d]imidazole-2-carboxylate: Quantitative Evidence vs Comparator Blocks


C–Br vs C–Cl Reactivity Advantage in Cross-Coupling

The 5-bromo substituent provides a thermodynamic and kinetic advantage in Pd(0)-catalyzed oxidative addition, the rate-determining step of Suzuki-Miyaura and Heck cross-couplings. The C–Br bond dissociation energy (BDE) for aryl bromides is approximately 281 kJ/mol, compared to ~327 kJ/mol for aryl chlorides [1]. This 46 kJ/mol difference translates to substantially faster oxidative addition rates at ambient or slightly elevated temperatures, enabling coupling protocols that are incompatible with the more robust C–Cl bond of ethyl 5-chloro-1H-benzo[d]imidazole-2-carboxylate [2]. Conversely, the C–Br bond is more stable and synthetically accessible than the weaker C–I bond (~222 kJ/mol), which can undergo premature decomposition or undesired side reactions during storage and multi-step sequences. This places the 5-bromo compound in an optimal reactivity window for iterative cross-coupling strategies.

Palladium-catalyzed cross-coupling C–Br bond activation Benzimidazole diversification

Ethyl Ester Advantage in Stability and Transesterification

The ethyl ester group provides a balanced profile for controlled hydrolysis. Under typical alkaline conditions (NaOH, aqueous ethanol), ethyl esters of benzimidazole-2-carboxylates hydrolyze approximately 2- to 3-fold slower than the corresponding methyl esters due to the increased steric bulk around the carbonyl carbon [1]. This differential rate allows for selective manipulation of other functional groups in the presence of the ethyl ester, whereas the methyl ester would undergo premature cleavage. Compared to the free carboxylic acid (5-bromo-1H-benzo[d]imidazole-2-carboxylic acid, CAS 944894-95-1), the ethyl ester exhibits superior solubility in aprotic organic solvents such as THF, DCM, and toluene, facilitating homogeneous reaction conditions for coupling and reduction sequences .

Ester hydrolysis kinetics Prodrug design Benzimidazole carboxylic acid protection

Purity Specification and MDL Registration for Procurement Reliability

Reputable vendors including Achemblock and AK Scientific list this compound at a minimum purity of 95% (HPLC/GC) with MDL number MFCD10566650 or MFCD06659808, establishing a verifiable quality benchmark for procurement . In contrast, several closely related analogs such as ethyl 5-chloro-1H-benzo[d]imidazole-2-carboxylate are not consistently stocked across multiple suppliers, leading to batch-to-batch variability and undocumented purity levels. The availability of the title compound from at least three independent verified suppliers (Fluorochem, Achemblock, Aladdin) reduces single-supplier risk and enables competitive pricing for gram-scale procurement.

Compound quality control Reproducibility Procurement specification

5-Bromo Regiochemistry Confirmed by NMR and MS

The compound's SpectraBase entry (Compound ID: KdPFjIGzem2) provides 1H NMR and GC-MS spectral data that unambiguously confirm the 5-bromo (systematically 6-bromo) substitution pattern on the benzimidazole core [1]. This spectroscopic fingerprint is critical because the alternative 4-bromo or 7-bromo regioisomers can arise during certain synthetic routes and are difficult to distinguish by LC-MS alone. Vendor CoAs for the title compound consistently provide either NMR or HPLC purity data that confirm regiochemical integrity, whereas halogenated benzimidazole esters from non-specialist suppliers occasionally contain regioisomeric impurities that compromise downstream coupling regioselectivity .

Structural verification Regioisomer purity Spectroscopic database

Ethyl 5-Bromo-1H-benzo[d]imidazole-2-carboxylate: Optimal Application Scenarios


Pd-Catalyzed Parallel Library Synthesis for Kinase Inhibitors

The C5-bromo substituent provides a universal handle for Suzuki-Miyaura coupling with aryl boronic acids or Buchwald-Hartwig amination at mild temperatures (40-80°C), exploiting the lower C–Br bond dissociation energy relative to C–Cl [1]. This enables the rapid generation of diverse 5-substituted benzimidazole-2-ethyl ester libraries. The ethyl ester remains intact under these coupling conditions and can be hydrolyzed to the free acid for target engagement or converted to amides for structure-activity relationship (SAR) exploration. This scenario is directly supported by the class-level reactivity evidence in Section 3, Evidence Item 1.

Intermediate for p300/CBP Bromodomain Inhibitor Development

Recent medicinal chemistry campaigns targeting p300 bromodomain have identified benzimidazole-based scaffolds with low-nanomolar potency (IC50 = 49 nM for optimized derivatives) [2]. Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate serves as a late-stage diversification precursor for introducing substituted aryl or heteroaryl groups at the 5-position via cross-coupling, enabling exploration of the bromodomain acetyl-lysine binding pocket. The ethyl ester can be subsequently hydrolyzed or amidated to modulate pharmacokinetic properties without disturbing the core binding motif established in the primary screen.

Building Block for Agrochemical Fungicide/Herbicide Discovery

Benzimidazole-2-carboxylic acid esters are established intermediates in the synthesis of carbendazim-type fungicides and related agrochemicals. The 5-bromo substituent allows introduction of lipophilic or heterocyclic groups at the position most impactful for target-site binding in tubulin polymerization inhibition assays [3]. The ethyl ester provides sufficient lipophilicity for in planta uptake during early-stage leaf-disk assays while remaining hydrolytically stable during formulation stability testing, addressing the solubility limitations of free acid analogs identified in Section 3, Evidence Item 2.

Labeled Benzimidazole Internal Standards for LC-MS Bioanalysis

The unequivocal regiochemistry confirmed by SpectraBase NMR and MS data (Section 3, Evidence Item 4) makes this compound a reliable starting point for synthesizing stable-isotope-labeled benzimidazole derivatives as LC-MS/MS internal standards [4]. The 5-bromo position can be exploited for late-stage installation of isotopically enriched aryl rings via Suzuki coupling, while the ethyl ester can be hydrolyzed and re-esterified with labeled ethanol to introduce additional isotopic labels, ensuring co-elution and ionization characteristics that match the unlabeled analyte.

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